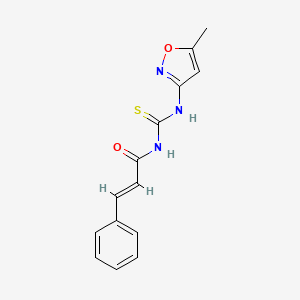

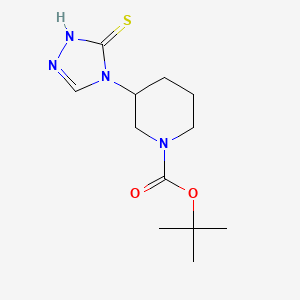

![molecular formula C20H18FN3O3S B2506923 2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958702-50-6](/img/structure/B2506923.png)

2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological applications. While the specific compound is not directly mentioned in the provided papers, the structure suggests it may have interesting properties, such as fluorescence or biological activity, as seen in similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For example, the synthesis of fluorescent dyes in paper starts with N-ethoxycarbonylpyrene and perylene thioamides, which are then converted into various fluorophores. Similarly, the synthesis of benzamide derivatives in paper begins with 4-aminophenazone, indicating that the synthesis of our compound of interest might also involve a multi-step process starting from a simple benzamide or pyrazole derivative.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzamide moiety linked to a thieno[3,4-c]pyrazole ring, which is a fused heterocyclic system. This structure is somewhat analogous to the pyrazole ring found in the compounds synthesized in paper , which are known to interact with biological targets. The presence of a fluorophenyl group could suggest the potential for increased molecular stability or specific biological interactions.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, particularly those typical of benzamides and heterocyclic compounds. For instance, the fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the ethoxy group could be susceptible to nucleophilic attack or deprotection under certain conditions. The thieno[3,4-c]pyrazole moiety might participate in reactions typical of pyrazoles, such as nucleophilic substitutions or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include fluorescence, as seen in the fluorophores described in paper , where the presence of aromatic systems and heteroatoms contribute to the emission of light upon excitation. The solvatochromism observed in these compounds suggests that our compound might also display changes in its fluorescence properties depending on the solvent used. The presence of the fluorophenyl group could also influence the lipophilicity and thus the bioavailability of the compound, as seen in the synthesis of PET agents in paper .

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Research has been focused on the development of new synthetic routes to create benzamide-based heterocycles, demonstrating significant potential for diverse applications, including medicinal chemistry. For instance, Hebishy et al. (2020) described a new synthesis pathway for benzamide-based 5-aminopyrazoles and their derivatives, highlighting their remarkable anti-avian influenza virus activity (Hebishy et al., 2020). This suggests that structurally similar compounds might also hold potential for antiviral research.

Antiviral and Antibacterial Activities

Compounds with benzamide moiety have been evaluated for their antiviral and antibacterial activities. The study by Hebishy et al. (2020) found that certain benzamide-based compounds possess significant antiviral activities against the H5N1 bird flu influenza, indicating the potential for these compounds in antiviral drug development (Hebishy et al., 2020).

Fluorescence and Material Science Applications

Witalewska et al. (2019) explored the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes. These dyes exhibit fluorescence across a wide spectrum and have potential applications in material science and bioimaging (Witalewska et al., 2019). This suggests that compounds with ethoxycarbonyl groups could be valuable for developing new fluorescent materials.

Propriétés

IUPAC Name |

2-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-2-27-18-6-4-3-5-15(18)20(25)22-19-16-11-28(26)12-17(16)23-24(19)14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBSUSFABWMXQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2506842.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2506843.png)

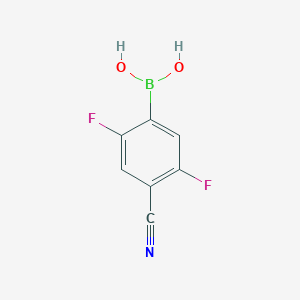

![3-Aminofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B2506844.png)

![3-{[4-(2,4-dimethylphenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2506848.png)

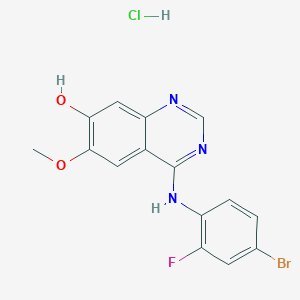

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2506852.png)

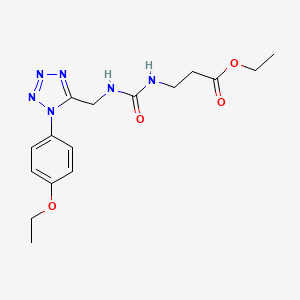

![ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B2506854.png)

![N-(3,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2506858.png)

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)

![N-benzyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2506863.png)